

Physicochemical Profiling & Molecular Weight Dynamics

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *3-Fluoro-4-methylcinnamic acid*

Cat. No.: *B7891985*

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In synthetic chemistry and mass spectrometry, distinguishing between the average molecular weight and the monoisotopic exact mass is a critical causality that drives experimental design.

The molecular formula of **3-Fluoro-4-methylcinnamic acid** is $C_{10}H_9FO_2$ [2].

- Average Molecular Weight (180.18 g/mol): Calculated using the standard atomic weights of elements (which account for natural isotopic abundance). This value is strictly used for macroscopic stoichiometric calculations during synthesis[3].
- Monoisotopic Exact Mass (180.0587 Da): Calculated using the mass of the most abundant isotope of each element (e.g., ^{12}C , 1H , ^{19}F , ^{16}O). This is the exact target value required for High-Resolution Mass Spectrometry (HRMS)[3].

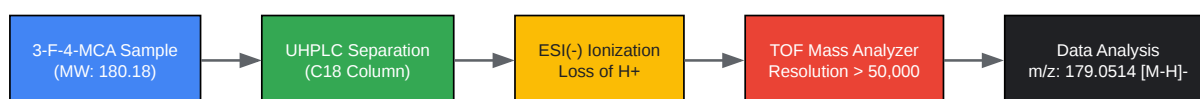
Table 1: Quantitative Physicochemical Data Summary

Property	Value	Relevance in Drug Development
CAS Number	261951-72-8	Unique identifier for procurement and regulatory tracking.
Molecular Formula	C ₁₀ H ₉ FO ₂	Determines isotopic distribution and elemental analysis targets.
Average Molecular Weight	180.18 g/mol	Critical for stoichiometric calculations in bulk synthesis.
Monoisotopic Exact Mass	180.0587 Da	Target value for HRMS validation and structural confirmation.
[M-H] ⁻ Ion (m/z)	179.0514	Primary diagnostic ion in ESI(-) mass spectrometry.

Causality in Analytical Workflows: LC-HRMS Validation

Before utilizing **3-Fluoro-4-methylcinnamic acid** in a multi-step synthesis, its identity and purity must be verified. The method of choice is Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

The Causality of Ionization Mode: Why do we strictly use Electrospray Ionization in negative mode (ESI-) for this compound? The molecule features a carboxylic acid moiety (-COOH) with a relatively low pKa. In a neutral or slightly basic mobile phase, this group readily donates a proton, forming a highly stable carboxylate anion ([M-H]⁻). Attempting to analyze this compound in positive mode (ESI+) would yield poor ionization efficiency and weak signal-to-noise ratios. By targeting the [M-H]⁻ ion at m/z 179.0514, we maximize detector sensitivity.



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LC-HRMS workflow for the exact mass determination of **3-Fluoro-4-methylcinnamic acid**.

Self-Validating Protocol: LC-HRMS Exact Mass Verification

To ensure trustworthiness, this protocol incorporates internal validation steps to prevent false positives.

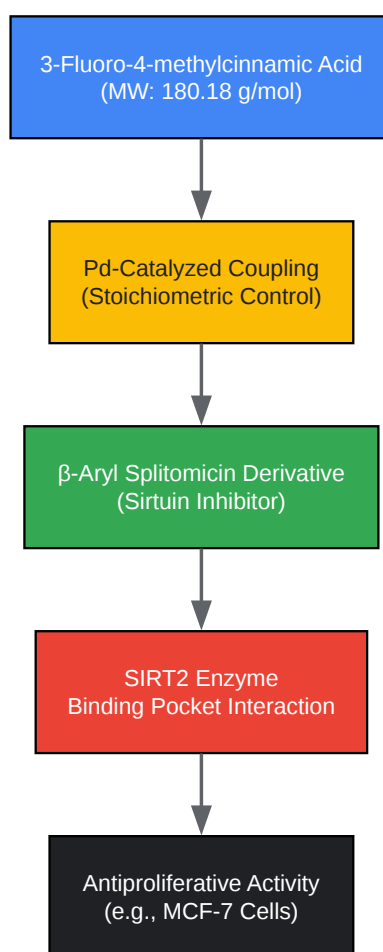
- **System Suitability Test (SST):** Inject a known acidic standard (e.g., chloramphenicol) to verify that the ESI(-) source is achieving optimal sensitivity and that the chromatographic retention time is stable.
- **Mass Calibration (Self-Validation):** Infuse a sodium formate calibration solution. Adjust the Time-of-Flight (TOF) mass analyzer to ensure mass accuracy is within < 5 ppm. Do not proceed if calibration fails.
- **Sample Preparation:** Dissolve 1.0 mg of **3-Fluoro-4-methylcinnamic acid** in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid.
- **Data Acquisition:** Inject 2 µL onto a C18 UHPLC column. Apply a gradient of 5% to 95% Acetonitrile over 5 minutes. Monitor the mass range of m/z 100–500.
- **Isotopic Pattern Analysis:** Confirm the monoisotopic peak at m/z 179.0514. Validate the presence of the M+1 peak (due to ¹³C natural abundance) at approximately 11% the intensity of the parent ion, confirming the C₁₀ carbon count.

Role in Drug Development: Sirtuin 2 (SIRT2) Inhibitor Synthesis

Beyond its analytical profile, the molecular weight and structural topology of **3-Fluoro-4-methylcinnamic acid** make it an invaluable precursor. It has been prominently featured in the synthesis of β-aryl splitomicin derivatives[1].

These derivatives are potent, non-competitive inhibitors of SIRT2, an NAD⁺-dependent deacetylase enzyme heavily implicated in tumor proliferation (e.g., MCF-7 breast cancer cells) and neurodegenerative diseases[1].

The Causality of the Fluorine Atom: Why use the 3-fluoro-4-methyl derivative instead of a simple cinnamic acid? Fluorine acts as a bioisostere for hydrogen but possesses high electronegativity and a slightly larger Van der Waals radius. This substitution modulates the lipophilicity (LogP) of the resulting splitomicin derivative without drastically inflating the overall molecular weight. Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations have demonstrated that this specific fluorinated β -phenyl orientation creates highly favorable binding free energies within the SIRT2 substrate channel[4].



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Role of **3-Fluoro-4-methylcinnamic acid** in the synthesis of SIRT2 inhibitors.

Self-Validating Protocol: Stoichiometric Preparation for Amidation/Coupling

When integrating this compound into a splitomicin core, precise stoichiometric control using the average molecular weight (180.18 g/mol) is required to prevent side reactions.

- Molar Calculation: For a standard 5.0 mmol scale reaction, calculate the required mass: 5.0 mmol × 180.18 mg/mmol = 900.9 mg of **3-Fluoro-4-methylcinnamic acid**.
- Activation (Causality Step): Dissolve the acid in anhydrous Dimethylformamide (DMF). Add 1.2 equivalents of HATU (2.28 g) and 2.0 equivalents of DIPEA (1.74 mL). Reasoning: HATU is selected over standard EDC/HOBt because the electron-withdrawing nature of the fluorine atom can slightly deactivate the carboxylic acid; HATU ensures rapid, high-yield formation of the active ester.
- Coupling: Introduce 1.0 equivalent of the target amine or splitomicin core structure. Stir at room temperature under a nitrogen atmosphere for 4 hours.
- Reaction Validation: Sample 5 µL of the reaction mixture, dilute in methanol, and run a rapid LC-MS scan. The reaction is deemed complete when the diagnostic [M-H]⁻ peak at m/z 179.0514 is completely consumed, replaced by the mass of the coupled product.

References

- Neugebauer, A., et al. "Structure–Activity Studies on Splitomicin Derivatives as Sirtuin Inhibitors and Computational Prediction of Binding Mode". *Journal of Medicinal Chemistry*, ACS Publications (2008). Available at:[\[Link\]](#)

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Sources

- 1. pubs.acs.org [pubs.acs.org]

- [2. 源叶 T12089 3-Fluoro-4-methylcinnamic acid - 擎科科邦邦商城 \[masterbio.shop\]](#)
- [3. echemi.com \[echemi.com\]](#)
- [4. pubs.acs.org \[pubs.acs.org\]](#)
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